2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinyl group, and an acetamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.
Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of the morpholinyl intermediate: This step involves the reaction of 4-(2-bromoacetyl)phenylamine with morpholine to form the morpholinyl intermediate.
Final coupling reaction: The final step involves the coupling of 4-methoxyphenoxyacetic acid with the morpholinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The morpholinyl group can enhance the compound’s ability to interact with hydrophilic environments, while the methoxyphenoxy group can facilitate interactions with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-2-morpholin-4-yl-ethyl-methyl-amine: Similar in structure but lacks the acetamide linkage.
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Contains a trimethylphenyl group instead of the methoxyphenoxy group.
Uniqueness
2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenoxy and morpholinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(4-methoxyphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure that includes a methoxyphenoxy group and a morpholine moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N4O4, with a molecular weight of 410.5 g/mol. Its IUPAC name reflects its intricate structure, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H26N4O4 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 2-(4-methoxyphenoxy)-N-{1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl}acetamide |
InChI Key | FMMPZDRDSCADIB-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 0.50 to 3.58 µM, indicating potent activity against these malignancies .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 0.50 |
MCF-7 | 0.82 |
HeLa | 1.51 |
A2780 | 2.31 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms, potentially through the modulation of oncogenic pathways.
The mechanism by which this compound exerts its effects may involve the inhibition of telomerase activity, a key enzyme in cancer cell immortality. In experiments using MCF-7 cell lysates, concentrations as low as 5 µM were observed to significantly reduce telomerase activity compared to controls .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological efficacy. The presence of the morpholine ring is thought to enhance solubility and bioavailability, while the methoxyphenoxy group may contribute to its interaction with specific biological targets.
Key Observations:
- Morpholine Moiety : Enhances interaction with cellular targets and improves pharmacokinetics.
- Methoxyphenoxy Group : Potentially involved in receptor binding and modulation of signaling pathways.
Case Studies
In a comparative study involving various derivatives of similar compounds, it was noted that those with substituted morpholine groups exhibited enhanced anticancer activities compared to their unsubstituted counterparts . This highlights the importance of careful structural modifications in drug design.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-6-8-19(9-7-18)28-15-20(24)22-17-4-2-16(3-5-17)14-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLDRLUNLOFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.